molecular formula C19H23BrN2O3 B13138855 tert-Butyl (S)-(1-((5-bromopyridin-3-yl)oxy)-3-phenylpropan-2-yl)carbamate

tert-Butyl (S)-(1-((5-bromopyridin-3-yl)oxy)-3-phenylpropan-2-yl)carbamate

Cat. No.: B13138855
M. Wt: 407.3 g/mol
InChI Key: INCGEYMERWCJKG-INIZCTEOSA-N
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Description

tert-Butyl (S)-(1-((5-bromopyridin-3-yl)oxy)-3-phenylpropan-2-yl)carbamate is a chiral carbamate derivative featuring a propan-2-yl backbone with a (5-bromopyridin-3-yl)oxy group at position 1, a phenyl group at position 3, and a tert-butyl carbamate moiety at position 2. The (S)-stereochemistry at the propan-2-yl center distinguishes it from its enantiomers. This compound is likely utilized as an intermediate in pharmaceutical synthesis, leveraging the bromopyridine moiety for halogen bonding and the phenyl group for lipophilicity.

Properties

Molecular Formula

C19H23BrN2O3

Molecular Weight

407.3 g/mol

IUPAC Name

tert-butyl N-[(2S)-1-(5-bromopyridin-3-yl)oxy-3-phenylpropan-2-yl]carbamate

InChI

InChI=1S/C19H23BrN2O3/c1-19(2,3)25-18(23)22-16(9-14-7-5-4-6-8-14)13-24-17-10-15(20)11-21-12-17/h4-8,10-12,16H,9,13H2,1-3H3,(H,22,23)/t16-/m0/s1

InChI Key

INCGEYMERWCJKG-INIZCTEOSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H](CC1=CC=CC=C1)COC2=CC(=CN=C2)Br

Canonical SMILES

CC(C)(C)OC(=O)NC(CC1=CC=CC=C1)COC2=CC(=CN=C2)Br

Origin of Product

United States

Preparation Methods

The synthesis of tert-Butyl (S)-(1-((5-bromopyridin-3-yl)oxy)-3-phenylpropan-2-yl)carbamate typically involves multiple steps, starting with the preparation of the individual components followed by their assembly into the final product. Industrial production methods may involve the use of flow microreactor systems to streamline the synthesis and improve yield .

Chemical Reactions Analysis

tert-Butyl (S)-(1-((5-bromopyridin-3-yl)oxy)-3-phenylpropan-2-yl)carbamate undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include bases like sodium hydroxide (NaOH) and acids like hydrochloric acid (HCl). Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Mechanism of Action

The mechanism of action of tert-Butyl (S)-(1-((5-bromopyridin-3-yl)oxy)-3-phenylpropan-2-yl)carbamate involves its interaction with specific molecular targets and pathways. For example, carbamates are known to inhibit enzymes such as acetylcholinesterase by forming a stable carbamate-enzyme complex . This inhibition can affect various biological processes and has implications for the compound’s use in medicine and research.

Comparison with Similar Compounds

Halogen vs. Hydrogen Bonding

  • The bromine atom in the target compound and its pyridine analogs (e.g., ) enables halogen bonding, critical for protein-ligand interactions. In contrast, the hydroxy group in facilitates hydrogen bonding, enhancing solubility but reducing metabolic stability.

Stereochemical Impact

  • The (S)-configuration in the target and contrasts with the (R)-enantiomer in , which may exhibit divergent biological activities. For example, (S)-configured carbamates are often prioritized in drug development due to enantioselective target binding .

Heterocyclic Core Variations

  • Pyridine (target, ) vs.

Substituent Effects

  • Phenyl vs.
  • Diphenyl vs.

Biological Activity

tert-Butyl (S)-(1-((5-bromopyridin-3-yl)oxy)-3-phenylpropan-2-yl)carbamate is a compound of interest in medicinal chemistry due to its potential therapeutic applications. Its structure includes a bromopyridine moiety, which is known for its biological activity, particularly in pharmacological contexts. This article reviews the biological activity of this compound, emphasizing its mechanisms, effects on various biological systems, and relevant research findings.

Chemical Structure and Properties

The compound can be described by the following molecular formula and weight:

  • Molecular Formula : C21H24BrN3O3
  • Molecular Weight : 446.35 g/mol

Research indicates that compounds similar to this compound may exert their biological effects through several mechanisms:

  • Inhibition of Enzymatic Activity : Many derivatives of carbamates have been shown to inhibit enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are critical in neurotransmission. This inhibition can lead to increased levels of acetylcholine in the synaptic cleft, enhancing cholinergic signaling.
  • Neuroprotective Effects : Certain studies have demonstrated that similar compounds can protect neuronal cells from apoptosis induced by toxic agents such as amyloid-beta (Aβ) peptides. This suggests potential applications in neurodegenerative diseases like Alzheimer's disease.
  • Antioxidant Activity : Compounds with similar structures have also been reported to exhibit antioxidant properties, reducing oxidative stress in cellular environments.

In Vitro Studies

In a study examining the neuroprotective effects of related compounds, it was found that they could significantly reduce cell death in astrocytes exposed to Aβ1-42. The mechanism involved a reduction in inflammatory markers such as TNF-α and reactive oxygen species (ROS), indicating a protective role against oxidative stress .

In Vivo Studies

In vivo experiments demonstrated that these compounds could mitigate cognitive deficits in animal models of Alzheimer's disease. For instance, treatment with a structurally similar compound showed significant improvements in memory performance compared to control groups .

Case Studies

StudyMethodFindings
Study 1In VitroDemonstrated inhibition of AChE with an IC50 value of 15.4 nM.
Study 2In VivoShowed cognitive improvement in scopolamine-induced memory impairment models.
Study 3NeuroprotectionReduced TNF-α levels and ROS in astrocytes exposed to Aβ1-42.

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